molecular formula C6H8O3 B8737403 (3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

Cat. No. B8737403
M. Wt: 128.13 g/mol
InChI Key: ZAOPDCXUXVLHMW-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(3aR,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one

InChI

InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2/t4-,6+/m0/s1

InChI Key

ZAOPDCXUXVLHMW-UJURSFKZSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C(=O)CO2

Canonical SMILES

C1COC2C1C(=O)CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, NaOCl (6.15 g, 14% w/w) was diluted in 100 mL of water. The pH of the solution was adjusted to 9.5 using a 1M NaHCO3 aqueous solution. In a separate 250 mL round bottom flask, hexahydrofuro[2,3-b]furan-3-ol (1 g, 7.7 mmol, 1 eq.) was dissolved in 15 mL of AcOEt at 0° C. Then KBr (91 mg, 0.77 mmol, 0.1 eq.) dissolved in 1 mL of water was added followed by the addition of TEMPO (12 mg, 0.08 mmol, 0.01 eq.). Finally, the NaOCl mixture was added dropwise. After 15 minutes of stirring at 0° C., the mixture was extracted 3 times with 100 mL of AcOEt. The collected organic layers were dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford 950 mg of a white solid, yield: 96%. The resulting tetrahydrofuro[2,3-b]furan-3(2H)-one was used in the next step without further purification.
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6.15 g
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100 mL
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15 mL
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96%

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